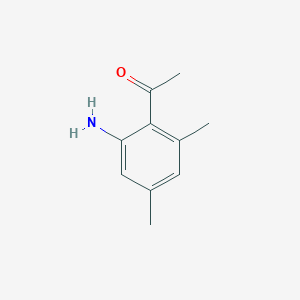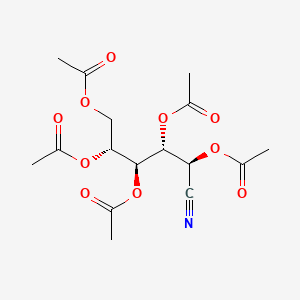
1-(2-Amino-4,6-dimethylphenyl)ethanone
Vue d'ensemble
Description
1-(2-Amino-4,6-dimethylphenyl)ethanone, also known as 2,4-Dimethylacetophenone , is an organic compound with the chemical formula C10H12O . Its molecular weight is approximately 148.2 g/mol . The compound features an acetophenone backbone with two methyl groups at positions 2 and 4 on the phenyl ring.
Synthesis Analysis
The synthesis of this compound involves various methods, including Friedel-Crafts acylation or acylation of aniline derivatives . These reactions introduce the ketone group onto the aromatic ring. Researchers have explored both conventional and green approaches for its synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring with two methyl substituents (at positions 2 and 4) and a ketone functional group (C=O) attached to the phenyl ring. The IUPAC Standard InChI for this compound is: InChI=1S/C10H12O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6H,1-3H3 .
Applications De Recherche Scientifique
1. Synthesis and Fungicidal Activity
- "1-(2-Amino-4,6-dimethylphenyl)ethanone" is utilized in the synthesis of thiazole derivatives, which are noted for their potential fungicidal activities. These compounds are synthesized through reactions with various reagents, showcasing the versatility of "this compound" in chemical synthesis (Bashandy et al., 2008).
2. Molecular Structure and Vibrational Studies
- The compound has been the subject of detailed crystallographic and vibrational studies, providing insights into its molecular structure and properties. Such research is essential for understanding the compound's potential applications in various scientific fields (Kumar et al., 2015).
3. Synthesis of Heterocyclic Compounds
- It serves as a foundation for the development of various heterocyclic compounds. These substances are of significant interest due to their potential applications in medicinal chemistry and drug development (Moskvina et al., 2015).
4. Green Chemistry and Biocatalysis
- Research has also explored its use in green chemistry applications, specifically in biocatalysis using plant cells and environmentally friendly solvents. This approach is aligned with the principles of sustainable and eco-friendly chemical production (Panić et al., 2017).
5. Crystallographic Analysis
- Crystallographic analysis of the compound provides valuable information about its solid-state properties and molecular interactions. This knowledge is crucial for the design and development of new materials and pharmaceuticals (Bosch & Jeffries, 2018).
Propriétés
IUPAC Name |
1-(2-amino-4,6-dimethylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-6-4-7(2)10(8(3)12)9(11)5-6/h4-5H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNNDLFSQPTPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{2-[(4-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B3262336.png)
![Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate](/img/structure/B3262337.png)





![4-(1H-indol-3-ylsulfanyl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B3262380.png)

